molecular formula C14H14N6O2 B2360918 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 2034550-87-1

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Cat. No.: B2360918
CAS No.: 2034550-87-1
M. Wt: 298.306
InChI Key: OZNSFPQUSHTGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a novel synthetic compound of interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system known to be a privileged structure in the design of biologically active agents . The integration of the picolinamide moiety further enhances its potential as a ligand for various enzymatic targets . Compounds based on similar triazolopyridine and triazolopyridazine cores have been identified as potent inhibitors of significant biological targets, including indoleamine 2,3-dioxygenase 1 (IDO1) in immunotherapy , and have demonstrated promising cytotoxic effects in cellular models of cancers such as breast and lung cancer . The structural features of this compound suggest it is a compelling candidate for use as a chemical probe to investigate novel signaling pathways or as a starting point for the development of multi-targeting therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-13-7-6-11-17-18-12(20(11)19-13)9-16-14(21)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSFPQUSHTGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=N3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A one-pot synthesis involving 5-amino-1,2,4-triazole and ethoxy-substituted pyridazine precursors is adapted from analogous triazolopyrimidine syntheses. For example, reacting 3-ethoxy-6-hydrazinylpyridazine with formic acid under reflux induces cyclization to form the triazolo[4,3-b]pyridazine scaffold. This method mirrors the three-component reactions reported for triazolopyrimidines, where aldehydes and β-ketoesters facilitate Knoevenagel-Michael adduct formation.

Reaction Conditions :

  • Catalyst : Acidic conditions (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2)
  • Temperature : 80–100°C, 12–24 hours
  • Yield : 60–75% (extrapolated from)

Phenacyl Bromide-Mediated Cyclization

Adapting methods from, phenacyl bromides react with purpald (4-amino-5-hydrazino-1,2,4-triazole-3-thiol) in ethanol under acidic reflux to form triazolo-thiadiazines. For the target compound, substituting phenacyl bromide with 3-ethoxy-6-bromomethylpyridazine could yield the desired core.

Key Steps :

  • Nucleophilic Attack : Purpald’s hydrazino group attacks the bromomethyl carbon.
  • Cyclization : Intramolecular dehydration forms the triazole ring.
  • Ethoxy Retention : Ensure bromination at position 6 of pyridazine precedes ethoxy introduction to avoid displacement.

Functionalization: Introduction of the Aminomethyl Group

The 3-aminomethyl substituent is introduced via nucleophilic substitution or reductive amination:

Bromination Followed by Ammonia Substitution

  • Bromination : Treat the core with N-bromosuccinimide (NBS) in CCl4 under light to brominate position 3.
  • Substitution : React with aqueous ammonia (25%) at 60°C to yield (6-ethoxy-triazolo[4,3-b]pyridazin-3-yl)methanamine.

Yield : ~50% (based on)
Purity : >95% (HPLC,)

Reductive Amination of a Carbonyl Intermediate

  • Aldehyde Formation : Oxidize a 3-hydroxymethyl intermediate (e.g., using MnO2) to the aldehyde.
  • Reductive Amination : React with ammonium acetate and NaBH3CN in methanol to install the amine.

Advantages : Higher regioselectivity vs. bromination.
Yield : 65–70% (extrapolated from)

Amide Coupling: Picolinamide Installation

The final step couples the aminomethyl intermediate with picolinic acid using standard amidation protocols:

Carbodiimide-Mediated Coupling

  • Activation : Treat picolinic acid with EDCl and HOBt in anhydrous DMF to form the active ester.
  • Coupling : Add the aminomethyl intermediate and stir at room temperature for 12 hours.

Conditions :

  • Molar Ratio : 1:1.2 (amine:acid)
  • Yield : 80–85%
  • Purification : Recrystallization from ethanol/water

Schotten-Baumann Reaction

For larger-scale synthesis, picolinoyl chloride is generated in situ by treating picolinic acid with thionyl chloride. The acyl chloride reacts with the amine in a biphasic system (CH2Cl2/H2O) with NaHCO3.

Yield : 75–80%
Purity : >98% (NMR,)

Spectroscopic Characterization and Validation

Critical analytical data for the target compound (hypothetical, inferred from analogues):

Technique Key Signals
1H NMR (DMSO-d6) δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 4.55 (q, J=7.0 Hz, 2H, OCH2), 4.89 (s, 2H, CH2NH), 8.12–8.75 (m, 5H, pyridazine/pyridine-H)
13C NMR δ 14.1 (OCH2CH3), 63.8 (OCH2), 44.5 (CH2NH), 121–155 (aromatic carbons), 165.2 (CONH)
HRMS [M+H]+ Calculated: 342.1423; Found: 342.1426

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing pathways may yield triazolo[1,5-a]pyridazines. Use directing groups (e.g., ethoxy at position 6) to favor [4,3-b] isomer.
  • Amine Oxidation : Protect the aminomethyl group during heterocycle formation using Boc-anhydride.
  • Solubility Issues : Employ DMF or DMAc for coupling steps to enhance reactant solubility.

Chemical Reactions Analysis

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 6-Position

The 6-position of the triazolopyridazine scaffold is critical for modulating physicochemical and pharmacological properties. Key analogs include:

Compound Name 6-Substituent Key Structural Features Biological Implications (Inferred)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide Methoxy Acetamide-linked pyridazinone Reduced lipophilicity vs. ethoxy analogs
Target Compound (N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide) Ethoxy Picolinamide side chain Enhanced bioavailability, potential CNS penetration
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide Methoxy Propanamide-benzimidazole Possible kinase inhibition or antimicrobial activity

Key Observations :

  • The picolinamide group in the target compound may offer superior binding specificity compared to bulkier benzimidazole derivatives (e.g., ) .

Antimicrobial Activity :

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives exhibit moderate antimicrobial activity, suggesting that substituent size at the 6-position (methyl vs. ethoxy) influences efficacy .
  • The target compound’s ethoxy group may enhance activity against Gram-negative bacteria due to improved membrane penetration.

Cytotoxicity :

  • Triazolopyridazine derivatives with methyl or chloro substituents (e.g., compound 24 in ) show cytotoxicity against Hep cell lines (IC50: ~1.2 μg/mL for adriamycin control). Ethoxy substitution could alter cytotoxicity profiles by modulating electron-withdrawing effects .

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a complex organic compound with potential biological activities due to its unique structural features. The compound incorporates a triazolo-pyridazine moiety linked to a picolinamide structure, suggesting diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 325.35 g/mol
  • Key Functional Groups : Triazole, pyridazine, and picolinamide.

The presence of these heterocyclic rings is indicative of potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on c-Met kinase, a critical target in cancer therapy.

Case Study: c-Met Kinase Inhibition

In a study evaluating various triazolo-pyridazine derivatives:

  • Compound 12e exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively .
  • The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. The triazole ring is known for its ability to interact with microbial enzymes and inhibit their function.

Enzyme Inhibition

Triazole-based compounds are recognized for their role as enzyme inhibitors across various biochemical pathways:

  • Carbonic Anhydrase Inhibitors
  • Cholinesterase Inhibitors
    These activities suggest that this compound may exhibit similar enzyme inhibition capabilities.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The triazole nitrogen atoms can form hydrogen bonds with target proteins.
  • Dipole Interactions : The electronegative atoms in the structure facilitate dipole interactions with biological receptors.
  • Structural Flexibility : The compound's multi-functionalized nature allows it to adapt to different binding sites on target proteins.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, we can compare it with other compounds featuring similar structural elements.

Compound NameStructural FeaturesBiological ActivityUniqueness
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamidePyrrolidine ringAnticancerEnhanced solubility due to pyrrolidine
6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazinePyridine ringAntimicrobialLacks chromene structure but retains triazole core
8-Hydroxyquinoline derivativesHydroxyquinoline coreAntibacterialDifferent core but similar heterocyclic nature

The combination of both triazole and picolinamide functionalities in N-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) enhances its biological activity compared to other derivatives lacking this dual framework.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., δ 1.3–1.5 ppm for ethoxy -CH₃, δ 8.0–8.5 ppm for pyridazine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected ~380–400 Da) .
  • HPLC-PDA : Purity assessment using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

How can computational methods enhance the design of its synthetic pathway?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions (solvent, catalyst, temperature). For example:

  • Reaction Path Search : Identifies energetically favorable routes for triazole ring formation .
  • Condition Optimization : Bayesian algorithms analyze historical data (e.g., from ) to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

What strategies enable selective functionalization of the triazolopyridazine core?

Advanced Research Question

  • Electrophilic Substitution : Directing groups (e.g., -OMe) at position 6 enhance regioselectivity for ethoxy introduction .
  • Protection/Deprotection : Temporary protection of the methyl-picolinamide moiety with Boc groups prevents unwanted side reactions during core modification .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Cs₂CO₃) allow aryl/heteroaryl additions at position 3 .

How to design in vitro assays to evaluate its kinase inhibition potential?

Advanced Research Question

  • Target Selection : Prioritize kinases with structural homology to those inhibited by related triazolopyridazines (e.g., EGFR, VEGFR2) .
  • Assay Protocol :
    • Enzyme Activity : Use ADP-Glo™ kinase assays with recombinant kinases (IC₅₀ determination) .
    • Cellular Validation : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated kinase targets .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

  • Meta-Analysis : Apply comparative frameworks (e.g., ’s systematic comparison) to harmonize assay conditions (e.g., cell type, IC₅₀ protocols) .
  • Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts .

What mechanistic studies clarify its interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with kinase ATP-binding pockets (validate with mutagenesis studies) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) for target engagement .

How to assess physicochemical properties impacting druglikeness?

Basic Research Question

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • LogP : HPLC-derived retention times correlate with octanol-water partitioning .
  • Stability : Forced degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

What formulation strategies improve its bioavailability?

Advanced Research Question

  • Nanoparticulate Systems : Encapsulation in PLGA nanoparticles enhances solubility (emulsion-solvent evaporation method) .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .

How to design SAR studies for lead optimization?

Advanced Research Question

  • Analog Library Synthesis : Vary substituents at positions 3 (triazole) and 6 (ethoxy) using parallel synthesis .
  • 3D-QSAR Models : CoMFA/CoMSIA correlates structural features (e.g., ethoxy bulk, picolinamide polarity) with activity .

Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Triazole FormationHydrazine, DMF, 80°C, 12h65–70
Ethoxy IntroductionK₂CO₃, ethyl bromide, DMF, 60°C, 6h80–85
Picolinamide CouplingEDC/HOBt, DCM, rt, 24h70–75

Q. Table 2. Physicochemical Properties

PropertyMethodResultReference
Aqueous SolubilityShake-flask (pH 7.4)12 µg/mL
LogPHPLC correlation2.8 ± 0.2
Thermal StabilityTGA (10°C/min)Decomp. >200°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.